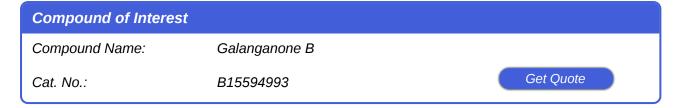


An In-depth Technical Guide to Galanganone B: Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone B is a novel chalcone derivative first isolated from the rhizomes of Alpinia galanga, a plant widely used in traditional medicine. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Galanganone B**, with a focus on presenting data in a structured and accessible format for researchers and drug development professionals.

Chemical Identity

Galanganone B is chemically described as (E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl))dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one. Its structure is characterized by a chalcone backbone coupled with a long-chain alkylphenol moiety, a unique feature among natural products.[1]

Table 1: Chemical and Physical Properties of Galanganone B



Property	Value	Source
Molecular Formula	C34H40O6	[2]
Molecular Weight	544.7 g/mol	[2]
Appearance	Yellow oil	
Melting Point	Not reported	_
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water.	
UV (MeOH) λmax (log ε)	275 (4.25), 345 (4.50) nm	
Optical Rotation [α]D ²⁵	-25.8 (c 0.1, MeOH)	_

Spectroscopic Data

The structural elucidation of **Galanganone B** was achieved through extensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ^1H NMR (600 MHz, CD₃OD) and ^{13}C NMR (150 MHz, CD₃OD) Data for **Galanganone B**



Position	δΗ (ppm, mult., J in Hz)	δC (ppm)
Chalcone Moiety		
2	7.55 (d, 15.6)	128.2
3	7.85 (d, 15.6)	142.5
1'	-	114.2
2'	-	164.5
3'	-	106.8
4'	-	165.2
5'	6.18 (s)	91.5
6'	-	132.8
OCH₃-6'	3.85 (s)	55.9
C=O	-	192.8
1"	-	128.0
2", 6"	7.58 (d, 8.4)	130.8
3", 5"	6.82 (d, 8.4)	116.2
4"	-	160.5
Alkylphenol Moiety		
1'''	4.55 (d, 8.4)	45.2
2"'	5.58 (dd, 15.0, 8.4)	131.5
3'''	5.45 (dt, 15.0, 6.6)	130.2
4'''	2.01 (m)	32.8
5'''	1.30-1.25 (m)	29.8-29.5 (multiple signals)
11'''	1.30-1.25 (m)	22.8
12"'	0.88 (t, 7.2)	14.2



1""	-	135.2
2"", 6""	7.05 (d, 8.4)	128.8
3"", 5""	6.68 (d, 8.4)	115.5
4""	-	156.0

Infrared (IR) Spectroscopy

The IR spectrum of **Galanganone B** exhibits characteristic absorption bands indicating the presence of various functional groups.

- Broad absorption band around 3400 cm⁻¹: Aromatic and phenolic hydroxyl (-OH) groups.
- Absorption at 1645 cm⁻¹: Conjugated ketone (C=O) of the chalcone moiety.
- Absorptions at 1605, 1512, and 1450 cm⁻¹: Aromatic ring (C=C) stretching vibrations.
- Absorption around 2925 and 2854 cm⁻¹: Aliphatic C-H stretching of the long alkyl chain.

Mass Spectrometry (MS)

• High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula of **Galanganone B** was determined to be C₃₄H₄₀O₆ based on the [M+H]⁺ ion peak at m/z 545.2898 (calculated for C₃₄H₄₁O₆, 545.2903).

Biological Activities and Experimental Protocols

Currently, there is a lack of published studies specifically investigating the biological activities of isolated **Galanganone B**. However, crude extracts of Alpinia galanga and related compounds like galangin have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities. Future research is warranted to explore the specific biological profile of **Galanganone B**.

When such studies are undertaken, standard experimental protocols would be employed. Below are hypothetical examples of experimental workflows that could be used to investigate the cytotoxic and anti-inflammatory properties of **Galanganone B**.



Cytotoxicity Assay Workflow

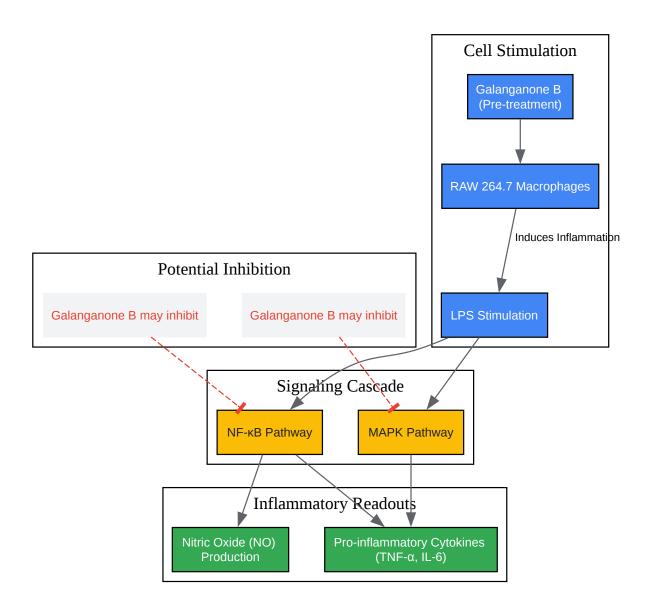


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Figure 1. Workflow for determining the cytotoxicity of Galanganone B using an MTT assay.

Anti-inflammatory Signaling Pathway Investigation





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Figure 2. Hypothesized anti-inflammatory signaling pathway inhibition by Galanganone B.

Conclusion

Galanganone B represents a structurally novel natural product with potential for further scientific investigation. This guide provides the foundational chemical and physical data necessary for such research. The elucidation of its biological activities and mechanism of action will be a critical next step in understanding the therapeutic potential of this unique



chalcone derivative. Researchers are encouraged to build upon the information presented herein to explore the pharmacological significance of **Galanganone B**.

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